N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were analyzed using various techniques. For instance, the yield, melting point, and IR spectrum were determined .Scientific Research Applications
Synthesis and Reactivity
The synthesis of compounds related to N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide often involves coupling reactions, electrophilic substitution reactions, and the exploration of chemical reactivity of furan and thiazole derivatives. For instance, Aleksandrov and El’chaninov (2017) discuss the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through coupling and subsequent electrophilic substitution reactions, highlighting the reactivity of the furan and thiazole moieties in such compounds (Aleksandrov & El’chaninov, 2017).
Molecular Characterization and Applications
The molecular and electronic structures of similar compounds are subjects of study, often involving experimental techniques like X-ray diffraction (XRD) and theoretical approaches like density functional theory (DFT). Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, demonstrating the potential for such compounds in pharmacological and medical applications (Cakmak et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds with structures similar to this compound are also a significant area of research. Patel et al. (2015) synthesized a novel series of heterocyclic compounds and evaluated their antibacterial and antifungal activities, providing insights into the therapeutic potential of such compounds (Patel, Shah, & Patel, 2015).
Cytotoxic Evaluation and Potential EGFR Inhibitors
The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives for the evaluation of their cytotoxic effects against cancer cell lines represent another pivotal research direction. Zhang et al. (2017) de novo designed a series of such derivatives and assessed their potency against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines, identifying compounds with moderate to excellent potency (Zhang et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-methylpiperidin-1-yl)sulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12-6-5-9-22(11-12)28(24,25)17-10-15(26-13(17)2)18(23)21-19-20-14-7-3-4-8-16(14)27-19/h3-4,7-8,10,12H,5-6,9,11H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUJEXFZXVEDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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